molecular formula C9H14O2 B3058135 Cyclohexanone, 3-(1-oxopropyl)- CAS No. 88017-43-0

Cyclohexanone, 3-(1-oxopropyl)-

Cat. No. B3058135
CAS RN: 88017-43-0
M. Wt: 154.21 g/mol
InChI Key: VTHDBBGILFATNI-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(1-oxopropyl)- (also known as 2-(2-methyl-1-oxopropyl)cyclohexanone) is an organic compound with the molecular formula C10H16O2 . It is a colorless liquid with a melting point of 38°C and a boiling point of 266°C . The compound exhibits a refractive index of n20/D 1.5006 and a density of 1.0076 g/mL at 25°C .


Synthesis Analysis

Cyclohexanone, 3-(1-oxopropyl)- can serve as a valuable intermediate in pharmaceutical synthesis. It can be prepared by reacting isobutyryl chloride with cyclohexanone or 1-morpholino-cyclohexene. The synthesis process is commonly employed in laboratory research and chemical production .

  • Isolation : After cooling, the solution is separated, and the organic layer is washed with saturated NaHCO3 (2 × 20 mL) and brine (20 mL). Drying with magnesium sulfate and subsequent concentration yields crude 2-(2-methyl-1-oxopropyl)cyclohexanone as an orange oil with a yield of 6.791 g .


Molecular Structure Analysis

The compound’s molecular structure consists of a cyclohexanone ring with an isobutyryl group attached at the 3-position. The isobutyryl group contributes to its unique properties and reactivity .


Chemical Reactions Analysis

Cyclohexanone, 3-(1-oxopropyl)- can participate in various chemical reactions, including nucleophilic additions, reductions, and acylation reactions. Its keto-enol tautomerism allows for diverse reactivity patterns .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in chloroform and slightly in methanol

Safety And Hazards

  • Storage : Store sealed in a dry place at room temperature

properties

IUPAC Name

3-propanoylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDBBGILFATNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471596
Record name Cyclohexanone, 3-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone, 3-(1-oxopropyl)-

CAS RN

88017-43-0
Record name Cyclohexanone, 3-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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